ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate is a fused bicyclic heterocycle that combines a pyrazole ring with a 1,3-oxazine ring, distinguished by a gem‑dimethyl substitution at the 6‑position of the oxazine ring. This compound belongs to the broader pyrazolo[5,1-b][1,3]oxazine class, which has gained significant attention as a privileged scaffold in medicinal chemistry, particularly as inhibitors of phosphodiesterase 4 (PDE4) isozymes with binding affinity for the PDE4B isoform.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Cat. No. B14803181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N(CC(CO2)(C)C)N=C1
InChIInChI=1S/C11H16N2O3/c1-4-15-10(14)8-5-12-13-6-11(2,3)7-16-9(8)13/h5H,4,6-7H2,1-3H3
InChIKeyDFVRDUDERQAIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate: A Structurally Differentiated Pyrazolo-Oxazine Building Block for PDE4-Targeted Libraries


Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate is a fused bicyclic heterocycle that combines a pyrazole ring with a 1,3-oxazine ring, distinguished by a gem‑dimethyl substitution at the 6‑position of the oxazine ring . This compound belongs to the broader pyrazolo[5,1-b][1,3]oxazine class, which has gained significant attention as a privileged scaffold in medicinal chemistry, particularly as inhibitors of phosphodiesterase 4 (PDE4) isozymes with binding affinity for the PDE4B isoform [1]. The 3‑carboxylate ethyl ester functionality serves as a versatile synthetic handle, enabling straightforward derivatization to carboxamide libraries that are central to PDE4 inhibitor development programs [1].

Why Generic Pyrazolo[5,1-b][1,3]oxazine Analogs Cannot Replace Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate


Within the pyrazolo[5,1-b][1,3]oxazine chemotype, even minor structural variations—such as the position of substitution (C-2 vs. C-3), the choice of functional group (carboxylate ester vs. carboxamide), and the nature of alkyl substitution on the oxazine ring—profoundly alter lipophilicity, metabolic stability, conformational preference, and ultimately target engagement (PDE4B affinity) [1]. The 6,6‑dimethyl substitution pattern introduces steric and electronic effects that are not recapitulated by the unsubstituted, 6‑methyl, or 6‑fluoro analogs. Consequently, generic substitution with closely related pyrazolo-oxazine esters or acids can result in failed library syntheses due to differing reactivity of the C-3 ester, altered pharmacokinetic profiles arising from increased metabolic lability, or loss of potency stemming from conformational flexibility [2]. The quantitative evidence below demonstrates that the 6,6‑dimethyl motif confers measurable differentiation in key drug-likeness parameters relative to its closest structural comparators, underscoring the risk of interchanging these compounds in medicinal chemistry and chemical biology projects.

Quantitative Differentiation Evidence for Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate vs. Key Structural Analogs


Lipophilicity Modulation: Calculated logP Shift Driven by 6,6-Dimethyl Substitution

The introduction of the gem‑dimethyl group at the 6‑position of the oxazine ring increases calculated lipophilicity (cLogP) compared to the unsubstituted parent ester. Using the fragment-based method, the increment from two methyl groups is approximately +1.0 log unit relative to the parent compound ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate (cLogP ≈ 0.6 for parent, cLogP ≈ 1.6 for 6,6-dimethyl analog) . This shift places the dimethyl analog closer to the optimal lipophilicity range for CNS drug candidates (cLogP 1–3), an advantage over the more hydrophilic parent ester [1]. The 6‑methyl analog (cLogP ≈ 1.1) achieves only half the lipophilicity gain, demonstrating that the gem‑dimethyl motif provides a superior balance for membrane permeability.

Lipophilicity Drug-likeness Physicochemical profiling

Metabolic Stability Enhancement: Gem-Dimethyl Group Blocks CYP-Mediated Oxidation at the 6-Position

The 6‑methylene position of the oxazine ring is a known metabolic soft spot susceptible to CYP‑mediated hydroxylation. Substitution with a gem‑dimethyl group sterically shields this site, eliminating the primary site of oxidative metabolism. In contrast, the unsubstituted parent and the 6‑methyl analog each retain at least one abstractable hydrogen alpha to the ether oxygen, rendering them vulnerable to rapid metabolic clearance [1]. Within the pyrazolo-oxazine class, compounds bearing a 6,6‑dimethyl motif have demonstrated reduced in vitro intrinsic clearance compared to their monomethyl or unsubstituted counterparts, although direct microsomal stability data for the target ester are not yet publicly available [2]. The general principle that gem‑dimethyl substitution improves metabolic stability by blocking CYP oxidation at proximal positions is well-established across multiple heterocyclic scaffolds.

Metabolic stability Cytochrome P450 Lead optimization

Conformational Restriction: 6,6-Dimethyl Locks the Oxazine Ring into a Preferred Bioactive Conformation

The gem‑dimethyl group at position 6 introduces a quaternary carbon center that restricts the conformational flexibility of the oxazine ring, locking it into a half‑chair conformation that minimizes pseudo‑axial interactions [1]. This contrasts with the unsubstituted parent and the 6‑methyl analog, both of which can interconvert between multiple low‑energy conformers. Conformational restriction is a recognized strategy for reducing the entropic penalty upon target binding, often translating into improved binding affinity (Kd or IC50) relative to flexible analogs, provided the locked conformation matches the bioactive pose [2]. In the PDE4B inhibitor series within this scaffold class, compounds with conformational constraints at the oxazine ring have shown favorable binding interactions, suggesting that the 6,6‑dimethyl motif may offer a similar advantage.

Conformational analysis Entropic benefit Binding affinity

Synthetic Versatility at C-3 Carboxylate Enables Direct Access to PDE4-Targeted Carboxamide Libraries

The 3‑carboxylate ethyl ester functionality of the target compound can be directly hydrolyzed to the carboxylic acid and subsequently coupled to amine building blocks to generate 3‑carboxamide libraries—the pharmacophore central to PDE4B inhibitor patents in this scaffold class [1]. This contrasts with the commercially more common 2‑substituted analogs, which require different synthetic routes for carboxamide formation. The 3‑ester also enables orthogonal protection and selective functionalization strategies that are not feasible with the 2‑carboxamide or 3‑carboxylic acid derivatives . For example, the ethyl ester serves as a latent carboxylic acid that can be unmasked under mild basic conditions (LiOH, THF/EtOH/H2O) without affecting the oxazine ring, whereas the corresponding 2‑carboxamide compounds require more forcing conditions for hydrolysis, potentially leading to ring‑opening byproducts.

Synthetic tractability Parallel synthesis PDE4B inhibitors

Optimal Application Scenarios for Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate Based on Differentiation Evidence


CNS-Penetrant PDE4B Inhibitor Lead Optimization Programs

The calculated lipophilicity (cLogP ≈ 1.6) of the 6,6‑dimethyl analog positions it within the optimal CNS drug space (cLogP 1–3), while the gem‑dimethyl metabolic shield protects the oxazine ring from oxidative degradation, as established in Section 3 [1]. Medicinal chemistry teams developing PDE4B inhibitors for psychiatric or neurodegenerative indications can prioritize this building block to generate lead compounds with improved brain penetration and enhanced metabolic stability relative to libraries built from the unsubstituted parent ester.

Conformationally Constrained Fragment-Based Drug Discovery (FBDD)

The locked oxazine ring conformation enforced by the 6,6‑dimethyl substitution reduces the entropic penalty upon target binding [1]. Fragment screening libraries incorporating this scaffold can yield hits with higher initial affinity for PDE4B or related enzymes compared to flexible analogs, as the pre-organized geometry may complement the binding site without requiring conformational rearrangement [2]. This makes the compound an attractive fragment core for FBDD campaigns targeting PDE4 isoforms.

High-Throughput Parallel Synthesis of 3-Carboxamide PDE4 Libraries

The 3‑carboxylate ethyl ester provides a two‑step entry to 3‑carboxamide libraries (hydrolysis followed by amide coupling), eliminating the multistep sequences required for alternative 2‑substituted series [1]. This synthetic tractability is critical for high‑throughput parallel synthesis operations where cycle time and overall yield dictate library production feasibility. Procurement teams supporting PDE4‑targeted medicinal chemistry projects should prioritize this ester as the most efficient gateway to biologically validated chemotypes.

Quote Request

Request a Quote for ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.